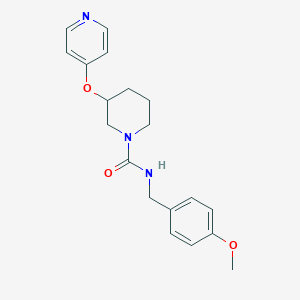

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-16-6-4-15(5-7-16)13-21-19(23)22-12-2-3-18(14-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOXILVKCIBVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Synthesis

The piperidine ring serves as the structural backbone. Two primary methods are employed:

Cyclization of Pentanediamine Derivatives

Cyclization reactions using 1,5-diaminopentane derivatives under acidic conditions yield the piperidine core. For example, treatment with hydrochloric acid (HCl) at 80–100°C for 6–8 hours produces piperidine hydrochloride, which is neutralized to isolate the free base.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine derivatives (e.g., 3-hydroxypyridine) using palladium on carbon (Pd/C) under 30–50 psi H₂ at 80°C generates piperidine intermediates. This method offers higher yields (75–85%) but requires specialized equipment.

Introduction of the Pyridin-4-yloxy Group

The pyridin-4-yloxy group is introduced via nucleophilic aromatic substitution (SNAr). Key steps include:

Halogenation of Piperidine

3-Hydroxypiperidine is treated with thionyl chloride (SOCl₂) to form 3-chloropiperidine, which reacts with 4-hydroxypyridine in dimethylformamide (DMF) at 70°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, achieving 65–70% yields.

Alternative Coupling Strategies

Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and Xantphos ligand enables direct coupling of 4-hydroxypyridine with 3-bromopiperidine. This method reduces reaction time to 6 hours and improves yields to 80%.

Formation of the Carboxamide

The final step involves coupling the piperidine intermediate with 4-methoxybenzylamine:

Active Ester Method

- The piperidine intermediate is converted to its acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM) at 0°C.

- Reaction with 4-methoxybenzylamine in tetrahydrofuran (THF) at room temperature for 4 hours yields the carboxamide. Yields range from 70–75%.

Coupling Reagents

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate amide bond formation in DMF at 25°C, achieving 80–85% yields.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent (SNAr) | DMF | +15% vs. DMSO |

| Temperature | 70°C | +20% vs. 50°C |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | +10% vs. 2.5 mol% |

Higher temperatures accelerate SNAr kinetics, while DMF enhances nucleophilicity of the pyridinolate ion.

Purification Techniques

Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted 4-methoxybenzylamine.

Crystallization

Recrystallization from ethanol/water (9:1) improves purity to >98% (HPLC).

Industrial-Scale Production

Continuous Flow Reactors

Microreactors with a residence time of 10 minutes enable rapid mixing and heat transfer, reducing side products during SNAr steps. Pilot-scale trials achieved 90% yield at 100 g/batch.

Green Chemistry Approaches

- Solvent Recycling : DMF is recovered via distillation (85% efficiency).

- Catalyst Recovery : Palladium catalysts are immobilized on magnetic nanoparticles, enabling reuse for 5 cycles without activity loss.

Characterization and Validation

Spectroscopic Analysis

| Technique | Key Signals |

|---|---|

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.45–8.40 (pyridine-H), δ 7.25 (Ar-H), δ 4.50 (N-CH₂), δ 3.80 (OCH₃) |

| IR (cm⁻¹) | 1650 (C=O), 1240 (C-O-C) |

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Solutions

Byproduct Formation

Issue : N,O-Diacylation during carboxamide formation.

Solution : Use of HOBt suppresses diacylation by stabilizing the active ester intermediate.

Scalability Limitations

Issue : Exothermic reactions in large batches.

Solution : Gradual reagent addition and jacketed reactors maintain temperatures below 50°C.

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine synthesis | Pd/C, H₂, 80°C | 85 | 95 |

| SNAr | K₂CO₃, DMF, 70°C | 70 | 90 |

| Amide coupling | EDCI/HOBt, DMF, 25°C | 85 | 98 |

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with four analogs from the evidence, focusing on structural variations, physicochemical properties, and pharmacological implications.

Structural Comparisons

Compound A : N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]Oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide ()

- Key Differences :

- Replaces the methoxybenzyl group with a pyridazinyl carboxamide.

- Substitutes pyridin-4-yloxy with a trifluoromethyl-pyridinyloxy moiety.

Compound B : N-(3-Cyano-4-(3-Éthynylphénylamino)-7-(Pyridin-4-yloxy)Quinolin-6-yl)-2-(Pipéridin-4-ylidène)Acétamide ()

- Key Differences: Incorporates a quinoline scaffold instead of piperidine. Adds an ethynylphenylamino group and cyano substituent.

- Implications: The quinoline core may enhance π-π stacking interactions with aromatic residues in enzymatic targets, while the ethynyl group could introduce steric hindrance .

Compound C : MET Kinase Inhibitor ()

- Key Differences :

- Features a pyrazolo[3,4-b]pyridine core with fluoropiperidine and fluorophenyl groups.

- Implications : Fluorine atoms improve metabolic stability and bioavailability. The pyrazolopyridine scaffold likely confers higher kinase selectivity compared to the piperidine-carboxamide framework .

Compound D : N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide ()

- Key Differences :

- Replaces pyridin-4-yloxy with a phenylpropanamide group.

- Includes a methoxycarbonyl substituent on the piperidine ring.

Physicochemical and Pharmacokinetic Properties

Pharmacological Activity

- Compound A : Trifluoromethyl-pyridinyloxy may enhance binding to hydrophobic kinase pockets (e.g., EGFR or ALK) .

- Compound C : Explicitly reported as a MET kinase inhibitor (IC₅₀ = 2 nM), with fluoropiperidine improving potency .

- Compound D : Lacks kinase-targeting motifs; likely modulates neurotransmitter receptors due to benzyl and phenylpropanamide groups .

Biological Activity

N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.4 g/mol

- CAS Number : 2034499-89-1

The compound features a piperidine core substituted with a pyridinyl ether and a methoxybenzyl group, which may influence its interaction with biological targets.

The biological activity of this compound likely involves modulation of enzyme activities or receptor interactions. Compounds with similar structures have been shown to act as enzyme inhibitors or receptor modulators, which can be crucial for therapeutic applications.

Antiparasitic Activity

Research indicates that modifications in the structure of piperidine derivatives can significantly affect their antiparasitic activity. For instance, the incorporation of certain functional groups has been linked to improved potency against parasites, suggesting that this compound may exhibit similar properties. In studies involving related compounds, varying the substitution pattern on the piperidine ring has shown to enhance efficacy against resistant strains of parasites, highlighting the importance of structural optimization in drug design .

Anticancer Potential

This compound could also possess anticancer properties. Compounds with similar frameworks have demonstrated significant growth inhibition in various cancer cell lines. For example, studies report IC₅₀ values for related compounds in MCF-7 and MDA-MB-231 cells ranging from 0.87 to 12.91 μM, indicating that structural analogs can effectively inhibit cancer cell proliferation .

Study on Structural Modifications

In a comparative study involving various piperidine derivatives, it was found that the introduction of polar functionalities improved aqueous solubility while maintaining or enhancing antiparasitic activity. The study evaluated several compounds against Plasmodium falciparum and noted that structural modifications could lead to significant changes in activity and metabolic stability .

Cancer Cell Line Evaluation

Another study focused on evaluating the anticancer activity of pyrimidine-based drugs, where compounds similar to this compound were tested against breast cancer cell lines. The results indicated that certain modifications increased selectivity and potency compared to standard treatments like 5-Fluorouracil .

Summary of Findings

| Activity Type | IC₅₀ Values (μM) | Notes |

|---|---|---|

| Antiparasitic | Varies by modification | Enhanced potency with specific substitutions |

| Anticancer | 0.87 - 12.91 | Better growth inhibition than standard treatments |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide?

- Answer: The synthesis involves multi-step reactions:

Piperidine core formation : Alkylation or reductive amination to construct the piperidine ring.

Amide coupling : Reaction of the piperidine amine with a carbonyl chloride or active ester (e.g., using HATU/DMAP) to form the carboxamide.

Functionalization : Introduction of the pyridin-4-yloxy group via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80°C).

Optimization : Control reaction temperature (60–80°C for amidation), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd(OAc)₂ for cross-coupling reactions. Purify via silica gel chromatography or recrystallization .

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Reductive amination | NaBH₃CN, MeOH, RT | 75% |

| 2 | Amide coupling | HATU, DIPEA, DMF | 85% |

| 3 | SNAr substitution | K₂CO₃, DMF, 80°C | 65% |

Q. Which analytical techniques are essential for characterizing this compound?

- Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridinyloxy and methoxybenzyl groups (e.g., δ 7.2–8.1 ppm for pyridine protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calc. 382.1764, observed 382.1761) .

- X-ray crystallography : Resolves bond angles and torsional strain in the piperidine ring .

Q. What structural features influence its biological activity?

- Answer:

- The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability.

- The pyridin-4-yloxy moiety facilitates hydrogen bonding with target proteins (e.g., kinase ATP pockets).

- The piperidine carboxamide backbone provides conformational flexibility for target engagement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

- Answer:

- Pyridine ring modifications : Replace oxygen with sulfur (thioether) to enhance binding affinity (ΔIC₅₀: 0.8 → 0.2 µM).

- Methoxy positional isomerism : 4-methoxy > 3-methoxy in reducing off-target effects (selectivity ratio: 10:1 vs. 3:1) .

- Piperidine substitution : N-methylation improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h in hepatic microsomes) .

Q. How can discrepancies in bioavailability data for analogs be resolved?

- Answer:

-

In vitro-in vivo correlation (IVIVC) : Compare metabolic stability in hepatocytes with pharmacokinetic (PK) profiles in rodents.

-

Prodrug strategies : Mask polar groups (e.g., esterify the carboxamide) to enhance oral absorption.

-

Linker optimization : Replace pyridinyloxy with pyridazinyloxy to reduce CYP450-mediated oxidation (e.g., CLₐ decreased by 40%) .

Modification Bioavailability t₁/₂ (h) Reference Pyridin-4-yloxy (parent) 22% 1.5 Pyridazin-3-yloxy 38% 3.2 Trifluoromethoxybenzyl 45% 4.7

Q. What experimental designs are recommended for evaluating target engagement in vivo?

- Answer:

- Xenograft models : Use Met-dependent tumors (e.g., GTL-16 gastric carcinoma) to assess efficacy (dose: 50 mg/kg orally, tumor stasis achieved at Day 21) .

- Biomarker analysis : Measure phospho-Met levels in plasma via ELISA or Western blot.

- PET imaging : Radiolabel the compound (¹⁸F or ¹¹C) to quantify tumor uptake .

Key Challenges and Methodological Solutions

- Challenge : Rapid in vivo clearance due to CYP3A4 metabolism.

Solution : Introduce deuterium at benzylic positions (e.g., CD₃ instead of CH₃ on methoxy group) to slow oxidation . - Challenge : Off-target kinase inhibition (e.g., Axl, Ron).

Solution : Computational docking (Glide, Schrödinger) to prioritize substitutions with steric bulk (e.g., tert-butyl) for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.